3-Cyanomethylenequinuclidine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H12N2/c10-4-1-9-7-11-5-2-8(9)3-6-11/h1,8H,2-3,5-7H2 |
InChI Key |
CXNVAVCZGLHZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=CC#N)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinuclidine Derivatives
Structural and Functional Group Variations
Key quinuclidine derivatives with substituents at the 3-position are compared below. Their structural differences drive variations in physical properties, reactivity, and applications.
Table 1: Structural Comparison of Quinuclidine Derivatives
Physicochemical Properties
- Polarity and Solubility: The cyanomethylene group in this compound increases polarity compared to lipophilic derivatives like 3-(diphenylmethylene)quinuclidine HCl. This enhances solubility in polar solvents, critical for drug formulation .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., -CN, -CO) exhibit higher melting points. For example, 3-hydroxyquinuclidine-3-carbonitrile HCl decomposes at 240°C , whereas 3-quinuclidinone has a reported melting point of 120–122°C .
Spectroscopic Data
- NMR :
- IR :
- 3-Hydroxyquinuclidine-3-carbonitrile HCl : Strong -CN stretch at ~2240 cm⁻¹ and -OH stretch at ~3400 cm⁻¹ .
Preparation Methods
Cyanohydrin Formation
Quinuclidine-3-one hydrochloride reacts with sodium cyanide in aqueous media at 15°C to form 3-cyano-3-hydroxy-quinuclidine (95% yield):
Reaction :
Conditions :
-
Temperature: 2–25°C
-
Solvent: Water
-
Time: 1–5 hours
Cooling is critical to prevent cyanohydrin decomposition. The product precipitates as white crystals (m.p. 157–159°C).
Iminoether Formation and Esterification
The dried cyanohydrin undergoes methanolysis under HCl saturation to form methyl 3-hydroxy-quinuclidine-3-carboxylate (68% yield):
Reaction :
Conditions :
-
Solvent: Anhydrous methanol
-
HCl gas saturation at 25–30°C
-
Reflux duration: 16 hours
This step replaces prior art methods requiring 96-hour reaction times, significantly accelerating throughput.
Dehydration to this compound Derivative
Thionyl chloride-mediated dehydration generates methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, introducing the cyanomethylene moiety:
Reaction :
Conditions :
-
Solvent: Thionyl chloride (neat)
-
Temperature: Reflux (≈76°C)
-
Time: 15 hours
-
Yield: 75%
The product is isolated as a hydrochloride salt (m.p. 175–177°C) after isopropanol wash. This step establishes the conjugated cyanomethylene system critical for downstream hydrogenation.
Catalytic Hydrogenation and Reduction
Hydrogenation with Raney Nickel
The unsaturated ester undergoes hydrogenation using Raney nickel in water at 60°C and 6 bar H₂, achieving near-quantitative conversion to methyl quinuclidine-3-carboxylate:
Reaction :
Advantages Over Prior Art :
-
Replaces PtO₂ (9.5% yield) with cheaper Raney Ni
-
Avoids alcohol solvents, reducing ester hydrolysis risks
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 3-Cyanomethylenequinuclidine?
To ensure high yield and purity, researchers should employ a multi-step synthesis protocol starting from quinuclidine derivatives, using cyanoalkylation under inert conditions (e.g., argon atmosphere). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) to avoid side reactions like polymerization. Characterization should combine ¹H/¹³C NMR (to confirm cyanomethylene substitution), FT-IR (for C≡N stretching ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity assessment via HPLC (≥98%) is critical, with mobile phase selection (e.g., acetonitrile/water) tailored to retention time consistency .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all procedural variables:
- Reagent sources and purity (e.g., Sigma-Aldrich, ≥99% anhydrous solvents).
- Equipment calibration (e.g., temperature accuracy in reflux setups).
- Data transparency : Publish raw NMR spectra, HPLC chromatograms, and crystallographic data (if available).
Use standardized reporting formats (e.g., Experimental/Materials and Methods sections) per journal guidelines, emphasizing batch-specific details and error margins .
Q. What safety protocols are critical when handling this compound?
Due to its cyanide functional group, researchers must:
- Use fume hoods and nitrile gloves to prevent dermal/airborne exposure.
- Store the compound in airtight containers under nitrogen, away from moisture.
- Conduct toxicity screening (e.g., acute LD50 assays in rodent models) to establish safe handling thresholds. Include Material Safety Data Sheets (MSDS) in lab protocols .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound?
Apply density functional theory (DFT) to map energy profiles of proposed pathways (e.g., nucleophilic addition vs. radical mechanisms). Compare computed intermediates with experimental ESI-MS data to validate mechanistic hypotheses. Use software like Gaussian or ORCA for simulations, and cross-reference with kinetic isotope effect (KIE) studies to confirm rate-determining steps .
Q. What strategies address contradictions in reported bioactivity data for this compound?
Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). Perform meta-analyses to quantify variability in IC50/EC50 values across cell lines (e.g., HEK293 vs. HeLa). Highlight methodological discrepancies (e.g., solvent choice affecting bioavailability) and propose unified testing protocols (e.g., ISO 10993-5 for cytotoxicity) .
Q. How can advanced spectroscopic techniques elucidate the compound’s supramolecular interactions?
Combine X-ray crystallography (for 3D structure) with solid-state NMR to probe intermolecular forces (e.g., hydrogen bonding with co-crystals). Use surface plasmon resonance (SPR) to quantify binding affinities with biological targets (e.g., enzymes). Correlate findings with molecular dynamics (MD) simulations to predict thermodynamic stability .
Methodological Frameworks
7. Designing a scoping review for this compound literature:
- Step 1 : Define objectives (e.g., "Map synthesis and bioactivity studies from 2000–2025").
- Step 2 : Search databases (SciFinder, PubMed) using controlled vocabulary (e.g., "quinuclidine derivatives AND cyanomethylene").
- Step 3 : Extract data into a matrix:
| Study ID | Synthesis Route | Yield (%) | Bioactivity Assay | Key Findings | Limitations |
|---|---|---|---|---|---|
| 001 | Alkylation | 72 | IC50 = 5 µM | EGFR inhibition | No in vivo data |
8. Statistical approaches for analyzing dose-response data:
- Fit sigmoidal curves using non-linear regression (e.g., GraphPad Prism).
- Report 95% confidence intervals for IC50 values.
- Address outliers via Grubbs’ test or robust regression. Validate assumptions (e.g., normality via Shapiro-Wilk) .
Ethical and Reporting Standards
Q. How to comply with ethical guidelines in pharmacological studies?
- Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo work (protocol #, date).
- Declare conflicts of interest (e.g., funding from chemical suppliers).
- Share raw data via repositories (e.g., Zenodo) to enable replication .
10. Structuring a research proposal for mechanistic studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
